molecular formula C20H9Cl3F5N3O3 B1668723 Chlorfluazuron CAS No. 71422-67-8

Chlorfluazuron

Cat. No.: B1668723
CAS No.: 71422-67-8
M. Wt: 540.6 g/mol
InChI Key: UISUNVFOGSJSKD-UHFFFAOYSA-N
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Description

Chlorfluazuron is a benzoylurea insecticide primarily used to control chewing pests. It functions as an insect growth regulator by inhibiting chitin synthesis, which is essential for the formation of the insect exoskeleton. This compound is particularly effective against Lepidoptera and other pest insects, making it a valuable tool in integrated pest management programs .

Biochemical Analysis

Biochemical Properties

Chlorfluazuron interacts with biochemical processes by inhibiting the production of chitin, a major component of the insect exoskeleton . This interaction affects the glucose, protein, and carbohydrate contents of the insects .

Cellular Effects

This compound has been shown to affect the activity level of several enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). These enzymes play crucial roles in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of chitin synthesis. This results in a disruption of the insect’s growth and development . It also affects the activity of glutathione S-transferase (GST), an enzyme involved in detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to reduce the glucose, protein, and carbohydrate contents of insects over time . This suggests that the compound’s effects may be long-lasting and could potentially lead to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with dosage. For instance, it has been found to be toxic to honey bees at certain concentrations, with a lethal concentration (LC50) of 2,526 mg L−1 .

Metabolic Pathways

This compound interacts with the metabolic pathways of insects by inhibiting the synthesis of chitin . This can affect the metabolic flux or metabolite levels within the insect .

Transport and Distribution

Given its role as a chitin synthesis inhibitor, it is likely that it is transported to areas where chitin synthesis occurs .

Subcellular Localization

As a chitin synthesis inhibitor, it is likely localized to areas of the cell where chitin synthesis takes place .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorfluazuron can be synthesized using various methods. One common synthetic route involves the reaction of 2,6-difluorobenzoyl isocyanate with 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline in the presence of a solvent like N,N-dimethylacetamide. The reaction is typically carried out at elevated temperatures, followed by cooling and filtration to obtain the product .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the use of catalysts such as ZSM molecular sieves to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions: Chlorfluazuron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted benzoylurea compounds .

Mechanism of Action

Chlorfluazuron is part of the benzoylurea class of insecticides, which includes other compounds such as diflubenzuron, hexaflumuron, and lufenuron. Compared to these compounds, this compound is unique in its specific molecular structure, which provides distinct advantages in terms of efficacy and selectivity .

Comparison with Similar Compounds

Chlorfluazuron’s unique molecular structure and mode of action make it a valuable tool in pest management, offering effective control with minimal impact on non-target organisms.

Properties

IUPAC Name

N-[[3,5-dichloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Cl3F5N3O3/c21-10-5-9(30-19(33)31-17(32)15-13(24)2-1-3-14(15)25)6-11(22)16(10)34-18-12(23)4-8(7-29-18)20(26,27)28/h1-7H,(H2,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISUNVFOGSJSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Cl3F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041772
Record name Chlorfluazuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71422-67-8
Record name Chlorfluazuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71422-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorfluazuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071422678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorfluazuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, N-[[[3,5-dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2,6-difluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORFLUAZURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42JG8449K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Chlorfluazuron is a benzoylphenyl urea insecticide that acts as an insect growth regulator (IGR). [, , , , , , ] It primarily targets the process of chitin synthesis, a crucial component of insect exoskeletons. [, , , , , ] By disrupting chitin formation, this compound prevents insects from successfully molting, leading to death. [, , , , , , ] This mechanism makes it particularly effective against larval stages. [, , , , ]

ANone: While the provided research papers focus on the biological and environmental effects of this compound, they do not go into detailed structural characterization like spectroscopic data. You can find this information in chemical databases like PubChem or ChemSpider.

ANone: The research focuses on this compound's application as a pesticide and its behavior in biological systems and the environment. Information about material compatibility in contexts outside of these applications is not provided.

ANone: this compound's primary mode of action is not catalytic. It disrupts a biological process (chitin synthesis) rather than catalyzing a chemical reaction. The research does not indicate any catalytic applications of this compound.

ANone: The provided research does not delve into computational studies or QSAR models for this compound.

A: While the provided research primarily focuses on this compound's effects on insects, some studies investigate its ADME in specific insects like the black cutworm (Agrotis ipsilon). [] These studies show that resistance to this compound can be linked to enhanced metabolic detoxification, particularly via carboxyamidase activity, leading to the breakdown of the compound into metabolites like 2,6-difluorobenzoic acid and 2,6-difluorobenzamide. []

ANone: Numerous studies have explored the efficacy of this compound, primarily focusing on its insecticidal activity. These studies utilize various methods, including:

  • In vitro: Cell-based assays using insect cell lines like Sf-21 and Tn5B1-4 have been employed to investigate the cytotoxic mechanisms of this compound and compare its effects on insect and human cells. [] These studies reveal that this compound selectively inhibits the proliferation of insect cells by causing G2/M phase arrest and affecting chitin synthesis. []
  • In vivo: Research utilizes insect models like the diamondback moth (Plutella xylostella), beet armyworm (Spodoptera exigua), and common cutworm (Spodoptera litura) to assess the efficacy of this compound. [, , , , , , , , , , ] These studies involve evaluating various parameters, including larval mortality, pupation rate, adult emergence, fecundity, fertility, and developmental effects. [, , , , , , , , , , ]

ANone: Yes, insect resistance to this compound is a growing concern. Several mechanisms have been identified, including:

  • Enhanced Metabolic Detoxification: Increased activity of enzymes like carboxyamidase can lead to faster breakdown of this compound within the insect, reducing its efficacy. [, ]

ANone: The provided research primarily focuses on this compound's efficacy as an insecticide, its mechanism of action, and the development of resistance. Therefore, detailed information on topics such as drug delivery and targeting, biomarkers, dissolution and solubility, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications is not extensively covered within these papers.

  • Analytical Methods: Various analytical methods, including high-performance liquid chromatography (HPLC) with UV detection, gas chromatography (GC), and mass spectrometry (MS), have been employed to determine this compound residues in different matrices like vegetables, fruits, and water. [, , , , , , ]
  • Environmental Impact and Degradation: Research highlights the importance of understanding the environmental fate and degradation of this compound. Studies have investigated its persistence in soil, water, and plants, as well as its potential impact on non-target organisms. [, , , , ]

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